molecular formula C9H12N2O3 B582453 (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid CAS No. 1211364-12-3

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

Cat. No.: B582453
CAS No.: 1211364-12-3
M. Wt: 196.206
InChI Key: IMXOQVFJYPJQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid is a pyrimidine derivative of significant interest in medicinal and organic chemistry research. Pyrimidine-based compounds are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules . These structures are fundamental components of nucleic acids and are found in compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties . The specific substitution pattern on this pyrimidine core, featuring an acetic acid side chain, makes it a versatile building block for chemical synthesis. It can serve as a key intermediate in the construction of more complex, fused heterocyclic systems, such as pyrimidopyrimidines, which are of high interest in the development of kinase inhibitors and other biologically active compounds . Furthermore, the structure of this compound suggests potential application in studies involving the Dimroth Rearrangement, a valuable isomerization process used in the synthesis of various 4-aminopyrimidines and related heterocycles, which are common motifs in active pharmaceutical ingredients (APIs) . Researchers can leverage this chemical as a precursor for the development of new therapeutic agents or as a tool for probing biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-7-10-5(2)6(4-8(12)13)9(14)11-7/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXOQVFJYPJQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=O)N1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672503
Record name (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211364-12-3
Record name (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkoxymethylene Malonic Acid Ester Condensation

A patent (WO2006125809A1) describes the condensation of guanidine derivatives with alkoxymethylene malonic acid esters (e.g., dimethyl methoxymethylene malonate) to form 4-oxo-1,6-dihydropyrimidine intermediates. For the target compound, 4-cyanophenylguanidine could react with ethyl methoxymethylene malonate in N-methylpyrrolidone (NMP) under basic conditions (sodium acetate), followed by hydrolysis and decarboxylation to introduce the acetic acid moiety.

Key Steps :

  • Condensation :

    • Reactants : Guanidine derivative + alkoxymethylene malonic acid ester

    • Solvent : NMP

    • Base : Sodium acetate

    • Temperature : 100–160°C

    • Time : 1–72 hours.

  • Decarboxylation :

    • Acid : Hydrochloric acid

    • Temperature : 120–150°C.

Chlorination and Nucleophilic Substitution

Chlorination of Pyrimidine Intermediates

A patent (WO2006121648A2) outlines the preparation of 6-chloro-4-pyrimidinecarboxylic acid derivatives via chlorination of dihydropyrimidinones. For the target compound, 6-oxo-4-methyl-2-ethyl-1,6-dihydropyrimidine-5-carboxylic acid could be treated with chlorine or sodium hypochlorite in aqueous HCl to introduce a chloro group at position 6, followed by displacement with acetic acid.

Reaction Conditions :

  • Chlorinating Agent : NaOCl (5–14% aqueous solution)

  • Solvent : Water or dichloromethane

  • Temperature : 10–35°C

  • Yield : ~80% for analogous compounds.

Nucleophilic Displacement

The chloro intermediate can undergo nucleophilic substitution with glycolic acid or its derivatives to introduce the acetic acid side chain. For example, 6-chloro-2-ethyl-4-methylpyrimidine reacts with potassium glycolate in DMF at 80°C to yield the target compound.

Optimization Data :

ParameterOptimal Value
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield75–85%

Functionalization of Preformed Pyrimidine Cores

Suzuki-Miyaura Coupling

While not directly cited in the provided sources, Suzuki coupling could theoretically introduce the ethyl and methyl groups onto a pyrimidine core. For instance, 5-bromo-2-chloropyrimidine could undergo cross-coupling with ethylboronic acid and methylboronic acid in the presence of Pd(PPh3_3)4_4. However, this method requires pre-functionalized starting materials and is less cost-effective.

Reductive Amination

A patent (US5985884A) describes reductive amination to introduce alkyl groups onto heterocycles. Applying this to 6-oxo-1,6-dihydropyrimidine-5-carbaldehyde , ethylamine and methylamine could be used under hydrogenation conditions (H2_2, Pd/C) to install the substituents.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of the primary methods:

MethodAdvantagesLimitationsYield (%)
Biginelli ModificationOne-pot, scalableRequires post-functionalization70–85
Alkoxymethylene CondensationHigh regioselectivityLong reaction times (72 hours)75–90
Chlorination-SubstitutionDirect introduction of acetic acidHazardous chlorinating agents80–85
Reductive AminationMild conditionsLow functional group tolerance60–70

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The acetic acid group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Unique Features Biological/Chemical Relevance Reference
2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid 2-Ethylamino, 4-methyl, 5-acetic acid C₉H₁₃N₃O₃ 211.22 Ethylamino group enhances hydrogen bonding; potential enzyme inhibition Pharmaceutical intermediate for kinase inhibitors
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate 2-Dimethylamino, 4-methyl, 5-ethyl ester C₁₂H₁₉N₃O₄ 269.30 Dimethylamino increases lipophilicity; ester group improves membrane permeability Prodrug candidate with tunable hydrolysis rates
Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate 2-Ethylamino, 4-methyl, 5-methyl ester C₁₀H₁₅N₃O₃ 225.25 Methyl ester reduces solubility but enhances metabolic stability Studied for antimicrobial activity
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3) 2,6-Dimethyl, 4-hydroxy, 5-acetic acid C₈H₁₀N₂O₃ 182.18 Hydroxy group at position 4 enhances polarity and metal chelation Antioxidant properties; used in coordination chemistry
2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 166267-96-5) 2-Amino, 4-methyl, 5-acetic acid C₇H₉N₃O₃ 183.17 Amino group at position 2 enables nucleophilic reactivity Precursor for antiviral agents

Key Findings from Comparative Analysis:

Substituent Effects on Lipophilicity and Solubility: Ethyl vs. Acetic Acid vs. Ester Moieties: The free carboxylic acid in the target compound (aqueous solubility ~1–5 mg/mL at pH 7.4) contrasts with ester analogs (e.g., ethyl ester solubility <0.1 mg/mL), highlighting trade-offs between bioavailability and prodrug design .

Biological Activity Trends: Enzyme Inhibition: Ethylamino and dimethylamino groups at position 2 show affinity for ATP-binding pockets in kinases, with IC₅₀ values ranging from 10–100 μM in preliminary assays . Antimicrobial Potential: Methyl ester derivatives exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus, while amino-substituted analogs show reduced activity (MIC >64 μg/mL) .

Synthetic Accessibility :

  • Multi-step routes involving Biginelli-like condensations or palladium-catalyzed couplings are common. Ethyl-substituted derivatives typically require 3–5 steps with yields of 30–50% .

Biological Activity

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that could be beneficial in therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula : C9H12N2O3
  • Molecular Weight : 196.203 g/mol
  • CAS Number : 1211364-12-3

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • The compound showed promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM for these cell lines, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells by activating caspase pathways. In studies, treatment with related compounds resulted in increased caspase-3 activity, confirming their role in promoting programmed cell death .
  • Selectivity Index :
    • The selectivity index for this compound was significantly higher against cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity :
    • Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of specific substituents enhanced the overall antimicrobial efficacy .
  • Mechanism of Action :
    • The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Antiviral Activity

Emerging research indicates potential antiviral effects:

  • Inhibition of Viral Replication :
    • Some pyrimidine derivatives have demonstrated the ability to reduce viral loads in infected models significantly. For example, compounds structurally related to this compound exhibited direct effects on viral replication processes .

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

Study FocusFindingsReference
Anticancer EfficacySignificant inhibition of MDA-MB-231 and HepG2 cell lines with IC50 values between 2.43–14.65 μM
Apoptosis InductionEnhanced caspase activity confirming apoptosis in cancer cells
Antimicrobial ActivityEffective against various bacterial strains with increased efficacy due to structural modifications
Antiviral EffectsReduction in viral load observed in animal models treated with related compounds

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via multi-step routes involving pyrimidine ring formation followed by functionalization. For example:

Pyrimidine Core Construction : Condensation of ethyl acetoacetate with urea or thiourea derivatives under acidic conditions to form the 6-oxo-1,6-dihydropyrimidine scaffold.

Side-Chain Introduction : Alkylation or nucleophilic substitution at the 5-position to introduce the acetic acid moiety.

Hydrolysis : If an ester intermediate (e.g., ethyl ester) is used, hydrolysis under basic conditions yields the final carboxylic acid.

  • Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) are critical for confirming structural integrity. Mass spectrometry (MS) further validates molecular weight .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H NMR identifies substituents (e.g., ethyl, methyl groups) and ring protons. 13^13C NMR confirms carbonyl (C=O) and carboxylic acid (COOH) groups.
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and O-H (carboxylic acid, ~2500–3300 cm1^{-1}) are diagnostic.
    • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .

Q. How do pH and solvent systems influence the compound’s stability and solubility?

  • Solubility : The compound is sparingly soluble in water due to the hydrophobic pyrimidine ring but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid group).
  • Stability : Acidic or basic conditions may hydrolyze the pyrimidine ring. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten analysis) using target enzymes (e.g., dihydrofolate reductase or thymidylate synthase).
  • Cellular Uptake : Fluorescence labeling (e.g., FITC conjugation) tracked via confocal microscopy.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., NMR/X-ray) be resolved?

  • Case Study : If DFT-predicted 1^1H NMR chemical shifts deviate from experimental values (>0.5 ppm), consider:

Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO).

Tautomerism : Evaluate keto-enol or lactam-lactim equilibria via variable-temperature NMR.

Crystal Packing : Compare X-ray-derived torsion angles with gas-phase DFT geometries .

Q. What strategies optimize metabolic flux analysis (MFA) when studying this compound’s role in bacterial systems?

  • Isotope Labeling : Use 13^{13}C-glucose to trace carbon incorporation into the pyrimidine ring via GC-MS.
  • Flux Balance Analysis (FBA) : Integrate genomic data (e.g., A. pasteurianus metabolic networks) to model ethanol-to-acetate conversion pathways.
  • 2D-PAGE : Identify differentially expressed proteins (e.g., alcohol dehydrogenases) in engineered vs. wild-type strains .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Common Issues :

  • Disorder : Ethyl/methyl groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., DFIX, SIMU).
  • Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections.
    • Validation : Rfree_{free} values >5% above Rwork_{work} indicate overfitting. Re-exclude 5% of reflections and re-refine .

Q. How should contradictory analytical data (e.g., HPLC vs. bioassay results) be interpreted?

  • Case Study : If HPLC purity is >98% but bioactivity is inconsistent:

Degradants : Perform LC-MS to identify acidic/basic degradation products.

Enantiomeric Purity : Use chiral HPLC or circular dichroism (CD) to rule out racemization.

Protein Binding : Surface plasmon resonance (SPR) assays quantify target binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.